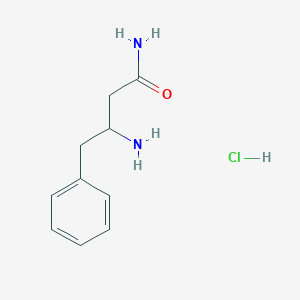

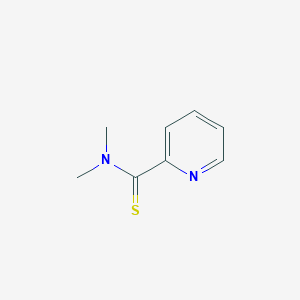

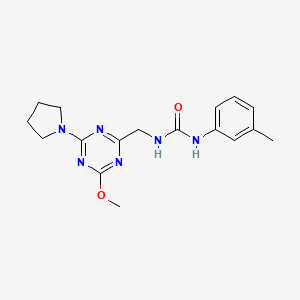

(2-Naphthylsulfonyl)(2-(2-pyridyl)ethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Naphthylsulfonyl)(2-(2-pyridyl)ethyl)amine, also known as NS8593, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including neuroscience, cardiovascular research, and cancer treatment. NS8593 is a selective and potent modulator of ion channels, specifically the small-conductance Ca2+-activated K+ (SK) channels, which are involved in regulating cellular excitability and synaptic transmission.

Scientific Research Applications

Catalysis and Coordination Chemistry

The compound’s structural features make it an interesting ligand for metal complexes. For instance, Selmeczi et al. synthesized dicopper complexes of this compound and demonstrated their ability to catalyze the oxidation of 3,5-di-tert-butylcatechol . Additionally, the ligand’s nitrogen donor atoms (from the pyridyl group) are well-suited for coordinating with metal ions, making it relevant for coordination chemistry studies.

Bioinorganic Chemistry

Given the importance of metal ions in biological processes, researchers have explored copper complexes as models for copper-containing proteins. The binuclear Cu(II) centers found in type 3 copper proteins are particularly intriguing. Nitrogen-rich ligands like pyridine and pyrazole closely resemble the histidyl moieties in these proteins. The compound’s pyridyl group could serve as a suitable ligand for modeling such copper centers .

Organic Synthesis

The compound’s sulfonamide group and pyridyl moiety can participate in various organic reactions. Researchers have utilized similar ligands in the synthesis of N-(pyridin-2-yl)amides, which have applications in medicinal chemistry and drug discovery. The compound’s reactivity and functional groups make it a valuable building block for designing new molecules .

properties

IUPAC Name |

N-(2-pyridin-2-ylethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-22(21,19-12-10-16-7-3-4-11-18-16)17-9-8-14-5-1-2-6-15(14)13-17/h1-9,11,13,19H,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQFEIGXLMDDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Naphthylsulfonyl)(2-(2-pyridyl)ethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-benzo[de]isoquinolin-1-one](/img/structure/B2558681.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2558684.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558685.png)

![Ethyl (1R,3S,4S)-2-[4-(prop-2-enoylamino)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2558688.png)